molecular formula C20H20N2O3S3 B3597711 (4-METHYL-5-PHENYL-2-THIENYL)[4-(2-THIENYLSULFONYL)PIPERAZINO]METHANONE

(4-METHYL-5-PHENYL-2-THIENYL)[4-(2-THIENYLSULFONYL)PIPERAZINO]METHANONE

Cat. No.: B3597711
M. Wt: 432.6 g/mol
InChI Key: UBQVHPSJXLMIPM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(4-METHYL-5-PHENYL-2-THIENYL)[4-(2-THIENYLSULFONYL)PIPERAZINO]METHANONE is a complex organic compound with a molecular formula of C20H20N2O3S3

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-METHYL-5-PHENYL-2-THIENYL)[4-(2-THIENYLSULFONYL)PIPERAZINO]METHANONE typically involves multi-step organic reactions. The process begins with the preparation of the thienyl and piperazino intermediates, followed by their coupling under specific reaction conditions. Common reagents used in these reactions include thionyl chloride, piperazine, and various solvents such as dichloromethane and ethanol. The reaction conditions often require controlled temperatures and pH levels to ensure the desired product yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and high yield of the compound. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the pure compound for further applications.

Chemical Reactions Analysis

Types of Reactions

(4-METHYL-5-PHENYL-2-THIENYL)[4-(2-THIENYLSULFONYL)PIPERAZINO]METHANONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate

    Reducing agents: Sodium borohydride, lithium aluminum hydride

    Solvents: Dichloromethane, ethanol, acetonitrile

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

(4-METHYL-5-PHENYL-2-THIENYL)[4-(2-THIENYLSULFONYL)PIPERAZINO]METHANONE has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development and pharmacological studies.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (4-METHYL-5-PHENYL-2-THIENYL)[4-(2-THIENYLSULFONYL)PIPERAZINO]METHANONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 5-Methyl-4-Phenyl-2-(2-thienyl)-thiazole
  • 4-Methyl-2-phenyl-1,3-thiazole-5-carboxamide
  • 2-[3-(2-Benzimidazolyl)-phenyl]-5-methyl-4-phenyl-thiazole

Uniqueness

(4-METHYL-5-PHENYL-2-THIENYL)[4-(2-THIENYLSULFONYL)PIPERAZINO]METHANONE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

(4-methyl-5-phenylthiophen-2-yl)-(4-thiophen-2-ylsulfonylpiperazin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O3S3/c1-15-14-17(27-19(15)16-6-3-2-4-7-16)20(23)21-9-11-22(12-10-21)28(24,25)18-8-5-13-26-18/h2-8,13-14H,9-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBQVHPSJXLMIPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=C1)C(=O)N2CCN(CC2)S(=O)(=O)C3=CC=CS3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(4-METHYL-5-PHENYL-2-THIENYL)[4-(2-THIENYLSULFONYL)PIPERAZINO]METHANONE
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(4-METHYL-5-PHENYL-2-THIENYL)[4-(2-THIENYLSULFONYL)PIPERAZINO]METHANONE
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(4-METHYL-5-PHENYL-2-THIENYL)[4-(2-THIENYLSULFONYL)PIPERAZINO]METHANONE
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(4-METHYL-5-PHENYL-2-THIENYL)[4-(2-THIENYLSULFONYL)PIPERAZINO]METHANONE
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(4-METHYL-5-PHENYL-2-THIENYL)[4-(2-THIENYLSULFONYL)PIPERAZINO]METHANONE

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